![molecular formula C19H20ClNO5 B2606534 [2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1002164-37-5](/img/structure/B2606534.png)
[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
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Overview
Description
Molecular Structure Analysis
The crystal structure analysis of a similar depside derivative revealed that it crystallized in the monoclinic, space group P21/c . The unit cell parameters were: a = 10.173 (2) Å, b = 10.459 (2) Å, c = 16.516 (3) Å, α = 90°, β = 102.30 (3)°, γ = 90°, V = 1717.0 (6) Å3, Z = 4 .Scientific Research Applications
Chemical Reactions and Derivatives Formation
- Studies have explored the reactivity of similar compounds with amines under various conditions, producing diverse products like pyrimidines, acetoacetamides, and urethanes, indicating the potential of these compounds in synthesizing new chemical entities with possible applications in materials science and pharmaceuticals (Kinoshita et al., 1989).
Inhibition Efficiencies and Corrosion Inhibition
- Theoretical studies on quinoxalines compounds, closely related to the mentioned compound, have demonstrated their efficiency as corrosion inhibitors for metals in acidic media, suggesting potential industrial applications in protecting materials from corrosion (Zarrouk et al., 2014).
Synthesis and Structural Analysis
- The synthesis and crystal structure of closely related compounds, such as methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate, have been reported. These studies provide insights into the molecular configuration and potential interactions of these compounds, which could be valuable for the design of new drugs or materials (Mague et al., 2017).
Antioxidant Potential
- Research on dimethoxyphenol derivatives has explored their potential as antioxidants. This suggests that modifications of compounds with similar structures could lead to the development of new antioxidants with applications in food preservation, cosmetics, and possibly in preventing oxidative stress-related diseases (Adelakun et al., 2012).
Advanced Materials Development
- The creation of hyperbranched aromatic polyimides from related compounds underscores their utility in developing new materials with unique properties such as solubility and thermal stability, which could find applications in electronics, coatings, and as components in composite materials (Yamanaka et al., 2000).
Mechanism of Action
Target of Action
The compound contains a structure similar to phenethylamine derivatives, which are known to interact with various receptors in the body . .
Mode of Action
Phenethylamine derivatives often work by binding to their target receptors and modulating their activity .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Phenethylamine derivatives can influence a variety of biochemical pathways depending on their specific structure and target .
properties
IUPAC Name |
[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5/c1-24-16-8-5-14(9-17(16)25-2)11-21-18(22)12-26-19(23)10-13-3-6-15(20)7-4-13/h3-9H,10-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBSCISCGZEBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)COC(=O)CC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate |
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